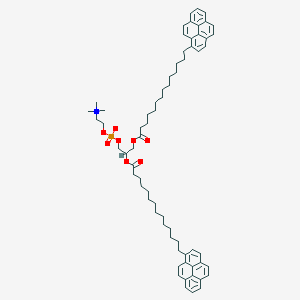
6-Amino-2-fluoro-3-methylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-fluoro-3-methylbenzenethiol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiol derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of 6-Amino-2-fluoro-3-methylbenzenethiol involves the interaction of the thiol group with various biological molecules, including proteins and enzymes. This compound can form covalent bonds with cysteine residues in proteins, leading to changes in their structure and function. Additionally, 6-Amino-2-fluoro-3-methylbenzenethiol can inhibit the activity of enzymes that contain reactive cysteine residues, such as thioredoxin reductase.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Amino-2-fluoro-3-methylbenzenethiol have been extensively studied. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of thioredoxin reductase. Additionally, 6-Amino-2-fluoro-3-methylbenzenethiol has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Amino-2-fluoro-3-methylbenzenethiol for lab experiments is its high reactivity towards cysteine residues in proteins and enzymes. This compound can be used as a fluorescent probe for the detection of cysteine in cells and tissues, allowing researchers to study the role of cysteine in various biological processes. However, one of the limitations of 6-Amino-2-fluoro-3-methylbenzenethiol is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.
Future Directions
There are several future directions for the study of 6-Amino-2-fluoro-3-methylbenzenethiol. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the use of 6-Amino-2-fluoro-3-methylbenzenethiol as a tool for the study of cysteine in biological systems, including the identification of new targets for therapeutic intervention. Additionally, the synthesis of new thiol derivatives based on 6-Amino-2-fluoro-3-methylbenzenethiol could lead to the development of new fluorescent probes and enzyme inhibitors.
Conclusion
In conclusion, 6-Amino-2-fluoro-3-methylbenzenethiol is a thiol derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The future directions for the study of 6-Amino-2-fluoro-3-methylbenzenethiol include the development of new drugs, the use of this compound as a tool for the study of cysteine in biological systems, and the synthesis of new thiol derivatives.
Synthesis Methods
6-Amino-2-fluoro-3-methylbenzenethiol can be synthesized using various methods, including the reaction of 2-fluoro-3-methylbenzenethiol with ammonia in the presence of a palladium catalyst. Another method involves the reaction of 2-fluoro-3-methylbenzenethiol with sodium azide, followed by reduction with lithium aluminum hydride. The yield of 6-Amino-2-fluoro-3-methylbenzenethiol using these methods is typically high, and the purity can be improved using column chromatography.
Scientific Research Applications
6-Amino-2-fluoro-3-methylbenzenethiol has several potential applications in scientific research. It has been used as a fluorescent probe for the detection of cysteine in cells and tissues. This compound has also been used as a precursor for the synthesis of other thiol derivatives, including fluorescent dyes and inhibitors of enzymes such as thioredoxin reductase. Additionally, 6-Amino-2-fluoro-3-methylbenzenethiol has been used in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
CAS RN |
131105-94-7 |
|---|---|
Product Name |
6-Amino-2-fluoro-3-methylbenzenethiol |
Molecular Formula |
C7H8FNS |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
6-amino-2-fluoro-3-methylbenzenethiol |
InChI |
InChI=1S/C7H8FNS/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
QWCVUMGIOTZVBJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)N)S)F |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)S)F |
synonyms |
Benzenethiol, 6-amino-2-fluoro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



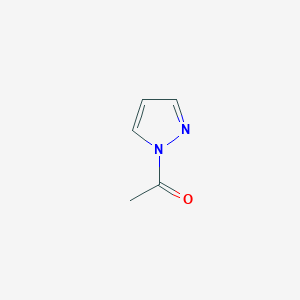
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

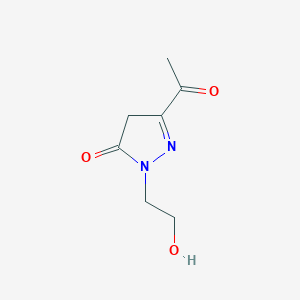


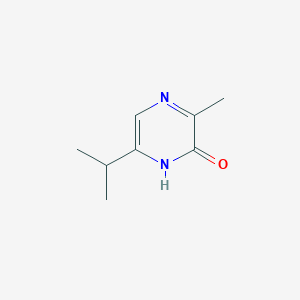
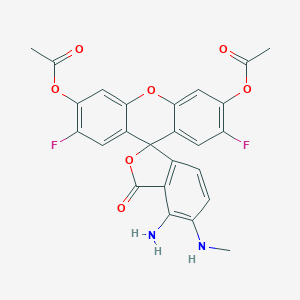
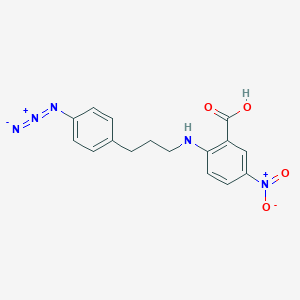

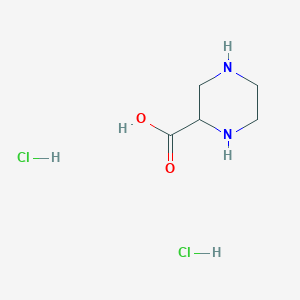
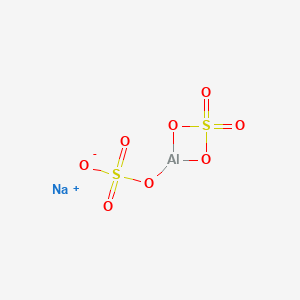
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
